molecular formula C15H18F3NO2 B8416245 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide

9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide

Cat. No.: B8416245
M. Wt: 301.30 g/mol
InChI Key: KRCXZGYVOZSCSF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE involves several steps. One common method includes the reaction of a trifluoromethyl ketone with a nonanamide derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE involves its interaction with specific molecular targets. One known target is histone deacetylase-like amidohydrolase, an enzyme involved in the regulation of gene expression. The compound inhibits this enzyme by binding to its active site, thereby affecting the enzyme’s activity and downstream biological processes .

Comparison with Similar Compounds

9,9,9-TRIFLUORO-8-OXO-N-PHENYLNONANAMIDE is unique due to its trifluoromethyl ketone moiety, which contributes to its specific chemical properties and biological activity. Similar compounds include:

Properties

Molecular Formula

C15H18F3NO2

Molecular Weight

301.30 g/mol

IUPAC Name

9,9,9-trifluoro-8-oxo-N-phenylnonanamide

InChI

InChI=1S/C15H18F3NO2/c16-15(17,18)13(20)10-6-1-2-7-11-14(21)19-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,21)

InChI Key

KRCXZGYVOZSCSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ester 71 (300 mg, 1.25 mmol) in THF (18 mL) was added a solution of LiOH.H2O (262 mg, 6.24 mmol) in H2O (6 mL) and the suspension was stirred overnight. The mixture was then acidified with HCl (1 N) to pH 2 and then extracted with EtOAc (3×15 mL). The extracts were combined, washed with brine, dried over MgSO4, and filtered. Concentration under reduced pressure left a white solid (211 mg, 0.93 mmol, 75%). To a solution of this acid (109 mg, 0.48 mmol), EDC (111 mg, 0.58 mmol), and DMAP (5 mg) in CH2Cl2 (5 mL) was added aniline (49 μL, 0.53 mmol) and the reaction allowed to proceed overnight. The solution was partitioned between H2O (5 mL) and EtOAc (10 mL). The layers were separated, and the aqueous phase extracted with EtOAc (3×5 mL). The organic portions were combined, washed with brine, dried over MgSO4, and filtered. Evaporation under reduced pressure left a solid which was purified by preparative TLC (30% EtOAC/hexanes) with isolation of the least polar band by EtOAc extraction. The extract was concentrated to give 72 as a yellowish solid (92 mg, 0.31 mmol, 65%). TLC Rf 0.48 (50% EtOAc/hexanes); 1H-NMR (400 MHz, CDCl3) δ 7.51 (d, 2H), 7.32 (t, 2H), 7.10 (t, 1H), 2.72 (t, 2H), 2.36 (t, 2H), 1.72 (m, 4H), 1.40 (m, 4H); 19F NMR (? MHz, CDCl3) −78.40 (s, 3F); MS (APCI+) calcd for C15H19F3NO2 301. found 325 [M+Na]+.
Name
ester
Quantity
300 mg
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
262 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
211 mg
Type
reactant
Reaction Step Three
[Compound]
Name
acid
Quantity
109 mg
Type
reactant
Reaction Step Four
Name
Quantity
111 mg
Type
reactant
Reaction Step Four
Quantity
49 μL
Type
reactant
Reaction Step Four
Name
Quantity
5 mg
Type
catalyst
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
65%

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